molecular formula C9H10N2O4S B2428993 1-(Methylsulfonyl)-5-nitroindoline CAS No. 312523-56-1

1-(Methylsulfonyl)-5-nitroindoline

Cat. No. B2428993
CAS RN: 312523-56-1
M. Wt: 242.25
InChI Key: NRBRMCAQIDGPNX-UHFFFAOYSA-N
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Description

“1-(Methylsulfonyl)-5-nitroindoline” is a compound that contains a sulfonyl functional group . The sulfonyl group is a common functional group in organic chemistry, and it’s often found in various pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “1-(Methylsulfonyl)-5-nitroindoline” were not found, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed . These transformations often go through radical processes with the insertion of sulfur dioxide under mild conditions .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(Methylsulfonyl)-5-nitroindoline” were not found, sulfonyl groups are known to participate in a variety of chemical reactions. For example, sulfonylation reactions using potassium/sodium metabisulfite have been developed .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

1-(Methylsulfonyl)-5-nitroindoline and its derivatives demonstrate significant potential in the field of medicinal chemistry. Research has revealed that certain derivatives of this compound exhibit strong antibacterial and antifungal activities. For instance, compounds such as 4-[(1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide and 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one showed high effectiveness against various strains of bacteria and fungi. Moreover, other derivatives have shown significant anti-inflammatory and antinociceptive activities, comparable to established drugs like indomethacin and morphine (Bassyouni et al., 2012).

Solvent Basicity Scale and Structural Analysis of Water

The compound has also been utilized in physical chemistry for understanding solvent interactions and the structure of liquid water. The molecule 1-methyl-5-nitroindoline has been used as a probe to detect structural changes in liquid water by varying temperature. This application provides valuable insights into the complex behavior of water and its interaction with different solvents (Catalán & del Valle, 2018).

Photolabile Precursors and Photocleavage Efficiency

1-(Methylsulfonyl)-5-nitroindoline plays a crucial role in photochemistry, especially in studies related to photocleavage efficiency. Derivatives of this compound, such as 1-acyl-7-nitroindolines, have been investigated for their efficiency in photolysis, acting as photolabile precursors for carboxylic acids. This research is particularly relevant for the controlled release of neuroactive amino acids and could have significant implications in neuroscience and material sciences (Papageorgiou & Corrie, 2000).

Antioxidant and Antibacterial Properties

Further research into compounds related to 1-(Methylsulfonyl)-5-nitroindoline has revealed interesting antioxidant and antibacterial properties. For instance, derivatives like arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines have shown considerable antioxidant activity and effectiveness against certain strains of bacteria and fungi (Kumar & Vijayakumar, 2017).

Charge Density Analysis and Molecular Interactions

The charge density of 1-nitroindoline, a related compound, has been determined experimentally and theoretically. Such studies are vital for understanding the electron-density distributions within molecules, which has implications in fields like crystallography and molecular design (Zarychta et al., 2011).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(methylsulfonyl)-5-nitroindoline, bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(Methylsulfonyl)-5-nitroindoline may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities

Pharmacokinetics

The pharmacokinetics of similar indole derivatives have been studied . These studies could provide insights into the potential ADME properties of 1-(Methylsulfonyl)-5-nitroindoline.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

1-methylsulfonyl-5-nitro-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBRMCAQIDGPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-5-nitroindoline

Synthesis routes and methods

Procedure details

To a solution of 300 mg (1.83 mmol) of 5-nitroindoline in 20 mL of dichloromethane were added 141 μL (2.74 mmol) of methanesulfonyl chloride and 382 μL (2.74 mmol) of triethylamine, and the mixture was stirred for 2 hours at room temperature. 141 μL (2.74 mmol) of methanesulfonyl chloride and 255 μL (1.83 mmol) of triethylamine were further added to the reaction mixture, and the mixture was stirred for 2 hours at room temperature. Then, water was added to the reaction mixture and the mixture was extracted with dichloromethane. The organic layer was washed with saturated saline solution and dried over with anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was treated with diethyl ether, then, the precipitates were collected by filtration to give 410 mg (92%) of the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
141 μL
Type
reactant
Reaction Step One
Quantity
382 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
141 μL
Type
reactant
Reaction Step Two
Quantity
255 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

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